molecular formula C15H9NO B8398504 4-(2-Benzofuranyl)benzonitrile

4-(2-Benzofuranyl)benzonitrile

Cat. No. B8398504
M. Wt: 219.24 g/mol
InChI Key: ZEUXMIBNENITBX-UHFFFAOYSA-N
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Patent
US07473786B1

Procedure details

The general procedure was used to convert 4-Ethynyl-benzonitrile and 2-iodophenol to the title product. Purification by flash chromatography (20% ethyl acetate in hexanes as the eluent) gave the analytically pure product as a white solid (337 mg, 77% yield). 1H NMR (300 MHz, CDCl3) δ 7.94 (d, J=8.85, 2H), 7.71 (d, J=8.67, 2H), 7.62 (d, J=7.54, 1H), 7.53 (d, J=8.10, 1H), 7.38-7.24 (m, 2H), 7.16 (s, 1H). 13C NMR (75 MHz, CDCl3) δ 155.08, 153.37, 134.25, 132.45, 128.52, 125.45, 124.93, 123.34, 121.40, 118.66, 111.33, 111.28, 104.23. Anal. Calcd. for C15H9NO: C, 82.18; H, 4.14; N, 6.39. Found C, 81.98; H, 4.09; N, 6.15. m.p.: 149° C. (lit., 4145-146° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)#[CH:2].I[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18]>>[O:18]1[C:1]([C:3]2[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=2)=[CH:2][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(C=C1C1=CC=C(C#N)C=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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